molecular formula C24H25FN4O5S2 B2675299 5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one CAS No. 1223948-02-4

5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Cat. No. B2675299
CAS RN: 1223948-02-4
M. Wt: 532.61
InChI Key: PRBAJKWXSMMSEU-UHFFFAOYSA-N
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Description

5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H25FN4O5S2 and its molecular weight is 532.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Research in the field of medicinal chemistry has explored the synthesis of novel heterocyclic compounds derived from related chemical structures, demonstrating significant anti-inflammatory, analgesic, antimicrobial, and antiproliferative activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized and shown to act as cyclooxygenase inhibitors with promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Similarly, the synthesis of dithiocarbamate derivatives bearing thiazole and benzothiazole rings has been undertaken, with some compounds showing high antimicrobial activity (Yurttaş et al., 2016).

Pharmacokinetics and Bioavailability Studies

The pharmacokinetics and tissue distribution of novel phosphodiesterase type 5 (PDE5) inhibitors, which share structural similarities with the compound , have been extensively studied. These studies aim to understand the absorption, metabolism, and excretion of these compounds to optimize their therapeutic efficacy. For instance, UK-369,003, a PDE5 inhibitor, has been studied for its nonlinearity in systemic exposure and the impact of metabolism and efflux transporters on its pharmacokinetics (Watson et al., 2011).

Antitumor and Antiproliferative Activities

Compounds with structural elements similar to "5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one" have been synthesized and tested for their antiproliferative effects against various human cancer cell lines. For example, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one exhibited significant antiproliferative activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Neurotransmitter Receptor Studies

Research into compounds acting on serotonin receptors, like the synthesis and study of [(18)F]p-MPPF as an antagonist for 5-HT(1A) receptors, indicates the importance of such molecules in understanding neurotransmission and potential therapeutic applications for neurological conditions (Plenevaux et al., 2000).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate, which is synthesized from 2-fluorobenzonitrile, piperazine, and thioacetic acid. The second intermediate is 5-(4-ethoxyphenylsulfonyl)pyrimidine-4(3H)-one, which is synthesized from 4-ethoxyaniline, chlorosulfonic acid, and potassium carbonate. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-fluorobenzonitrile", "piperazine", "thioacetic acid", "4-ethoxyaniline", "chlorosulfonic acid", "potassium carbonate", "palladium catalyst" ], "Reaction": [ "Step 1: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate", "a. React 2-fluorobenzonitrile with piperazine in the presence of a base to form 4-(2-fluorophenyl)piperazine.", "b. React 4-(2-fluorophenyl)piperazine with thioacetic acid in the presence of a dehydrating agent to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate.", "Step 2: Synthesis of 5-(4-ethoxyphenylsulfonyl)pyrimidine-4(3H)-one", "a. React 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonyl chloride.", "b. React 4-ethoxyphenylsulfonyl chloride with potassium carbonate in the presence of a solvent to form 5-(4-ethoxyphenylsulfonyl)pyrimidine-4(3H)-one.", "Step 3: Coupling of intermediates", "a. React 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate with the palladium catalyst and a base to form the corresponding palladium complex.", "b. Add 5-(4-ethoxyphenylsulfonyl)pyrimidine-4(3H)-one to the reaction mixture and stir to allow the coupling reaction to occur.", "c. Purify the final product using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1223948-02-4

Product Name

5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Molecular Formula

C24H25FN4O5S2

Molecular Weight

532.61

IUPAC Name

5-(4-ethoxyphenyl)sulfonyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C24H25FN4O5S2/c1-2-34-17-7-9-18(10-8-17)36(32,33)21-15-26-24(27-23(21)31)35-16-22(30)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,2,11-14,16H2,1H3,(H,26,27,31)

InChI Key

PRBAJKWXSMMSEU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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